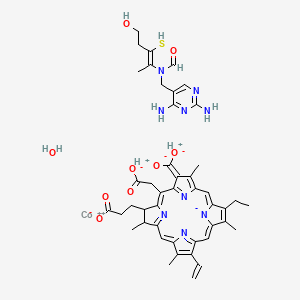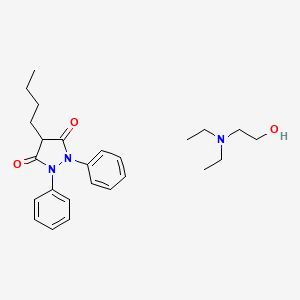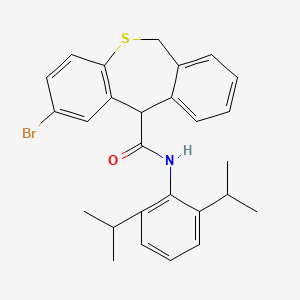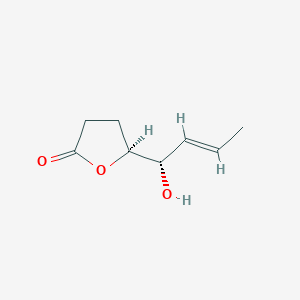
lithium;3,5-bis(methoxycarbonyl)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;3,5-bis(methoxycarbonyl)benzenesulfonate is an aromatic sulfonate derivative. It is known for its role as a nucleating agent, particularly in the crystallization of polymers such as poly(lactic acid) (PLA). This compound is characterized by its specific molecular structure, which includes lithium ions and the 3,5-bis(methoxycarbonyl)benzenesulfonate moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,5-bis(methoxycarbonyl)benzenesulfonate typically involves the reaction of 3,5-bis(methoxycarbonyl)benzenesulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often include controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through crystallization and drying processes to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;3,5-bis(methoxycarbonyl)benzenesulfonate primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a sulfone .
Applications De Recherche Scientifique
Lithium;3,5-bis(methoxycarbonyl)benzenesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which lithium;3,5-bis(methoxycarbonyl)benzenesulfonate exerts its effects is primarily through its role as a nucleating agent. It facilitates the formation of crystalline structures in polymers by providing nucleation sites. This enhances the crystallization rate and improves the mechanical properties of the resulting materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium salt of 3,5-bis(methoxycarbonyl)benzenesulfonate (LAK-301): Similar in structure and function, used as a nucleating agent.
Orotic acid: Another nucleating agent used in polymer crystallization.
Substituted-aryl phosphate salts (TMP-5): Used for similar applications in polymer science.
Talc: An inorganic nucleating agent with similar applications.
Uniqueness
Lithium;3,5-bis(methoxycarbonyl)benzenesulfonate is unique due to its specific ionic composition, which can influence the crystallization behavior of polymers differently compared to other nucleating agents. Its effectiveness in enhancing the crystallinity and mechanical properties of polymers like PLA makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
68823-78-9 |
|---|---|
Formule moléculaire |
C10H9LiO7S |
Poids moléculaire |
280.2 g/mol |
Nom IUPAC |
lithium;3,5-bis(methoxycarbonyl)benzenesulfonate |
InChI |
InChI=1S/C10H10O7S.Li/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1 |
Clé InChI |
AVPYUFDQTKOBNG-UHFFFAOYSA-M |
SMILES canonique |
[Li+].COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)










